Asfry-NH2
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Overview
Description
Asfry-NH2 is a peptide compound composed of five amino acids: asparagine, serine, phenylalanine, arginine, and tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the peptide, which is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Asfry-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents such as alkyl halides.
Major Products Formed
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptide with substituted amino acid residues.
Scientific Research Applications
Asfry-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Asparaginyl-seryl-phenylalanyl-arginyl-tyrosine: Similar structure but lacks the amide group.
Asparaginyl-seryl-phenylalanyl-arginyl-tyrosyl-glycine: Contains an additional glycine residue.
Uniqueness
Asfry-NH2 is unique due to its specific amino acid sequence and the presence of the amide group, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
151937-05-2 |
---|---|
Molecular Formula |
C31H44N10O8 |
Molecular Weight |
684.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C31H44N10O8/c32-20(15-25(33)44)27(46)41-24(16-42)30(49)40-23(14-17-5-2-1-3-6-17)29(48)38-21(7-4-12-37-31(35)36)28(47)39-22(26(34)45)13-18-8-10-19(43)11-9-18/h1-3,5-6,8-11,20-24,42-43H,4,7,12-16,32H2,(H2,33,44)(H2,34,45)(H,38,48)(H,39,47)(H,40,49)(H,41,46)(H4,35,36,37)/t20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
GCLINQNIKJHLQE-LSBAASHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
sequence |
NSFRY |
Synonyms |
ASFRY-NH2 Asn-Ser-Phe-Arg-Tyr-NH2 asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide |
Origin of Product |
United States |
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